Differential Activity Against STAT3 vs. TNFRSF10B in Orthogonal Human Target Assays
In orthogonal PubChem BioAssay screens, (E)-3-(3-fluorophenyl)-1-(indolin-1-yl)prop-2-en-1-one demonstrates a marked difference in potency between two human therapeutic targets. Against STAT3, the compound is notably less active (EC50 >55,700 nM) compared to its activity against TNFRSF10B (EC50 >12,500 nM) [1][2]. While both values indicate weak activity, the 4.5-fold differential suggests a degree of selectivity that may be exploited in probe development. Notably, closely related indoline-chalcone analogs such as (E)-3-(furan-2-yl)-1-(indolin-1-yl)prop-2-en-1-one exhibit entirely different target profiles, such as α7 nAChR modulation [3], confirming that even minor scaffold alterations profoundly shift target interaction.
| Evidence Dimension | Target Engagement (EC50) |
|---|---|
| Target Compound Data | EC50 >12,500 nM (TNFRSF10B); EC50 >55,700 nM (STAT3) |
| Comparator Or Baseline | Intra-compound comparison between two human targets (STAT3 vs. TNFRSF10B); inter-compound comparison with indoline-chalcone analog (E)-3-(furan-2-yl)-1-(indolin-1-yl)prop-2-en-1-one, which shows α7 nAChR activity. |
| Quantified Difference | 4.5-fold EC50 difference between STAT3 and TNFRSF10B for the target compound; orthogonal target profile for the comparator. |
| Conditions | PubChem BioAssay AID 652002 (TNFRSF10B) and AID 1404 (STAT3) from Burnham Center and Scripps Research Institute Molecular Screening Center, respectively. |
Why This Matters
This intra-compound selectivity ratio provides a baseline for researchers seeking to optimize potency while establishing a unique target engagement fingerprint that distinguishes this compound from other indoline-chalcone screening probes.
- [1] PubChem BioAssay AID 652002. qHTS Assay for Inhibitors of the TNFRSF10B Receptor. Burnham Center for Chemical Genomics. View Source
- [2] PubChem BioAssay AID 1404. qHTS Assay for Inhibitors of STAT3. The Scripps Research Institute Molecular Screening Center. View Source
- [3] Functional and structural interactions of novel acrylamide-based compounds with the α7 nicotinic acetylcholine receptor. ScienceDirect, 2025. (Referencing (E)-3-(furan-2-yl)-1-(indolin-1-yl)prop-2-en-1-one). View Source
